molecular formula C11H13NO5S B8589054 ((5R)-2-oxo-1,3-oxazolidin-5-yl)methyl4-methylbenzenesulfonate

((5R)-2-oxo-1,3-oxazolidin-5-yl)methyl4-methylbenzenesulfonate

Cat. No.: B8589054
M. Wt: 271.29 g/mol
InChI Key: OCDQYYSOGFFJPA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((5R)-2-oxo-1,3-oxazolidin-5-yl)methyl4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)16-7-9-6-12-11(13)17-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

OCDQYYSOGFFJPA-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CNC(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulphonyl chloride (2.74 g, 14.36 mmol) and Et3N (1.45 g, 14.36 mmol) were added to 5-hydroxymethyl-1,3-oxazolidine-2-one (1.40 g, 11.97 mmol) dispersed in 20 mL of dichloromethane and stirred overnight at room temperature under N2. After completion of the reaction (TLC), the solvent in the reaction mixture was evaporated and the residue was purified by column chromatography employing EtOAc-hexane (70:30) as eluent to afford 5-tosyloxymethyl-1,3-oxazolidine-2-one in 80% yield. m.p. 96-99° C.; [α]27D=+45.40 CHCl3); IR (KBr) 3302, 2980, 2925, 2871, 1757, 1694, 1357, 1184, 1090, 996, 965 cm1; 1HNMR (200 MHz, CDCl3) δ 2.47 (s, 3H), 3.40-3.50 (m, 1H), 3.64-3.74 (m, 1H), 4.14 (d, 2H, J=4.4 Hz), 4.71-4.82 (m, 1H), 7.35 (d, 2H, J=8.2 Hz), 7.78 (d, 2H, J=8.2 Hz); Mass (EI) 271, 207, 173, 155, 139, 91.
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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